3,4-difluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide
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Overview
Description
3,4-difluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with difluoro groups and a sulfonylated tetrahydroisoquinoline moiety, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-difluorobenzoyl chloride with an appropriate amine under basic conditions.
Sulfonylation of Tetrahydroisoquinoline: The tetrahydroisoquinoline moiety is sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The sulfonylated tetrahydroisoquinoline is then coupled with the benzamide core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3,4-difluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The difluoro groups may enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3,4-difluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
- 3,4-difluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)butyl]benzamide
- 3,4-difluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)methyl]benzamide
Uniqueness
The unique combination of difluoro groups and the sulfonylated tetrahydroisoquinoline moiety in 3,4-difluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide distinguishes it from other similar compounds
Properties
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c20-17-7-6-15(12-18(17)21)19(24)22-9-3-11-27(25,26)23-10-8-14-4-1-2-5-16(14)13-23/h1-2,4-7,12H,3,8-11,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKRUCASVAHWIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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